Butanoic acid, 4-[(4-methylphenyl)thio]-
Overview
Description
Segetalin A is a cyclic peptide isolated from the seeds of Vaccaria hispanica, a plant belonging to the Caryophyllaceae family . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Segetalin A involves the ribosomal production of a 32-amino acid peptide termed presegetalin A1. This precursor undergoes cleavage by a serine protease (oligopeptidase 1 or OLP1), resulting in a product containing an N-terminal glycine . The final cyclization is facilitated by the enzyme peptide cyclase (PCY1), which catalyzes the macrocyclization of the linear peptide .
Industrial Production Methods
Industrial production of Segetalin A is primarily achieved through the extraction from Vaccaria hispanica seeds. The seeds are processed to isolate the compound, which is then purified to achieve the desired level of purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Segetalin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Segetalin A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions include modified versions of Segetalin A with enhanced biological activities or altered physical properties. These modifications can lead to the development of new therapeutic agents or industrial applications .
Scientific Research Applications
Segetalin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and macrocyclization.
Biology: Investigated for its role in plant defense mechanisms and its potential as a biopesticide.
Medicine: Explored for its antitumor, antioxidant, and galactopoietic activities.
Industry: Potential applications in the development of new pharmaceuticals and biotechnological tools.
Mechanism of Action
The mechanism of action of Segetalin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, altering their function, and modulating various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that Segetalin A may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
These compounds share similar structures but differ in their amino acid sequences and biological activities . Compared to other cyclic peptides, Segetalin A is unique due to its specific sequence and the presence of certain functional groups that confer distinct properties .
List of Similar Compounds
Segetalin B: Another cyclic peptide from Vaccaria hispanica with similar but distinct biological activities.
Cyclopeptides: A broader category of cyclic peptides with varying structures and functions.
Flavonoids: Although not peptides, flavonoids from the same plant family exhibit complementary biological activities.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAYEMEDMUNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298690 | |
Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18850-48-1 | |
Record name | NSC125379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methylphenyl)sulfanyl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.